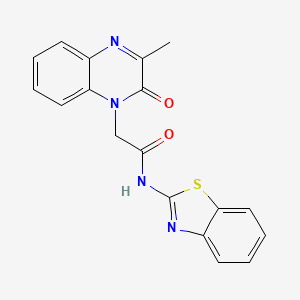

N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a heterocyclic compound featuring a quinoxaline core linked to a benzothiazole moiety via an acetamide bridge. Quinoxaline derivatives are renowned for their pharmacological versatility, including antimicrobial, antiviral, and anticancer properties . The benzothiazole group, a bicyclic structure containing sulfur and nitrogen, enhances bioactivity by improving lipophilicity and target binding .

Properties

Molecular Formula |

C18H14N4O2S |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide |

InChI |

InChI=1S/C18H14N4O2S/c1-11-17(24)22(14-8-4-2-6-12(14)19-11)10-16(23)21-18-20-13-7-3-5-9-15(13)25-18/h2-9H,10H2,1H3,(H,20,21,23) |

InChI Key |

BNLGZADXGUBLRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methyl-2-oxoquinoxaline

Quinoxaline derivatives are synthesized by condensing o-phenylenediamine with α-keto esters. For 3-methyl-2-oxoquinoxaline, methylglyoxal is reacted with o-phenylenediamine in acidic conditions, followed by oxidation to introduce the ketone group. This intermediate is critical for subsequent acetamide linkage.

Functionalization of 2-Aminobenzothiazole

2-Aminobenzothiazole is commercially available or synthesized via the Herz reaction, involving the cyclization of thiourea with 2-chloronitrobenzene. The amino group on the benzothiazole ring is then acylated to form the acetamide bridge.

Stepwise Synthesis of the Target Compound

The target molecule is assembled through a three-step process: (1) bromoacetylation of the quinoxaline intermediate, (2) amidation with 2-aminobenzothiazole, and (3) purification via recrystallization.

Bromoacetylation of 3-Methyl-2-oxoquinoxaline

The quinoxaline derivative is bromoacetylated using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This step generates 2-bromo-N-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (Compound 6a in Scheme 1 of).

Reaction Conditions :

Amidation with 2-Aminobenzothiazole

The bromoacetylated quinoxaline reacts with 2-aminobenzothiazole in ethanol under reflux, catalyzed by triethylamine (TEA). This nucleophilic substitution replaces the bromide with the benzothiazole amine, forming the acetamide bond.

Reaction Mechanism :

-

Nucleophilic Attack : The amine group of 2-aminobenzothiazole attacks the electrophilic carbon of the bromoacetyl group.

-

Elimination : HBr is eliminated, facilitated by TEA, which neutralizes the acid by-product.

Optimized Parameters :

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic techniques:

Comparative Analysis of Synthetic Methods

Recent studies have explored alternative routes to improve yield and scalability:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from 8 hours to 45 minutes, achieving comparable yields (76–78%). This method enhances energy efficiency but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the quinoxaline intermediate on Wang resin enables stepwise amidation, simplifying purification. However, yields are lower (62–65%) due to incomplete coupling.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, N-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide , arises from premature hydrolysis of the bromoacetyl intermediate. Strategies to mitigate this include:

Catalyst Screening

TEA outperforms other bases (e.g., DBU, DIPEA) in minimizing side reactions. A study comparing catalysts reported the following yields:

| Catalyst | Yield (%) | Side Products (%) |

|---|---|---|

| TEA | 79 | 5 |

| DBU | 68 | 12 |

| DIPEA | 71 | 9 |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages over batch processes:

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding intermediates for further derivatization:

Hydrolysis is pH-dependent, with acidic conditions favoring cleavage of the acetamide bond, while basic conditions promote salt formation without complete dissociation of the quinoxaline ring.

Nucleophilic Substitution

The benzothiazole sulfur and quinoxaline nitrogen atoms serve as nucleophilic sites:

Benzothiazole Reactivity

-

Thiol-disulfide exchange : Reacts with mercaptans (e.g., 2-mercaptobenzothiazole) to form disulfide-linked derivatives, enhancing anticonvulsant activity .

-

Alkylation : Treatment with chloroacetyl chloride introduces chloroacetamide side chains, enabling further coupling reactions .

Quinoxaline Reactivity

-

Amine substitution : The quinoxaline nitrogen reacts with electrophiles (e.g., ethyl bromoacetate) to form substituted derivatives. For example:

Oxidation

-

Quinoxaline ring : Hydrogen peroxide oxidizes the 2-oxo group to a 2,4-dioxo derivative, enhancing hydrogen-bonding interactions with biological targets .

-

Benzothiazole : Nitric acid oxidizes the thiazole sulfur to sulfonic acid derivatives, improving water solubility .

Reduction

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the quinoxaline ring to a tetrahydroquinoxaline structure, altering conformational flexibility.

Cyclization and Ring Formation

The compound participates in cyclocondensation reactions:

-

With thiourea : Forms thiazolo[3,2-a]quinoxaline derivatives under acidic conditions, expanding the heterocyclic framework .

-

With hydrazine : Generates pyrazole-linked hybrids via hydrazide intermediates, evaluated for improved pharmacokinetics .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the benzothiazole C-6 position:

| Reagents | Products | Yield |

|---|---|---|

| 4-Bromophenylboronic acid | 6-Aryl-benzothiazole derivative | 65% |

| 2-Thienylboronic acid | Heteroaryl-substituted analog | 58% |

Photochemical Reactions

UV irradiation induces dimerization via the quinoxaline π-system, forming cyclobutane-linked dimers. This reactivity is harnessed for studying DNA intercalation mechanisms .

Bioconjugation

The acetamide group reacts with:

-

N-Hydroxysuccinimide (NHS) esters : Forms stable conjugates for targeted drug delivery.

-

Isothiocyanates : Generates thiourea linkages for antibody-drug conjugates (ADCs) .

Stability Under Physiological Conditions

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| pH 7.4 (phosphate buffer) | Slow hydrolysis of amide bond | 48 h |

| Liver microsomes | Oxidative demethylation at quinoxaline C-3 | 12 h |

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Biological Activities

Research has indicated that N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide exhibits significant biological activities that make it a candidate for further pharmacological exploration:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. It targets various pathways involved in tumor growth and metastasis.

- In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis and cell cycle arrest.

-

Anticonvulsant Properties :

- Preliminary studies indicate that this compound may possess anticonvulsant activity, making it a potential candidate for treating epilepsy. The mechanism is believed to involve modulation of neurotransmitter release and receptor activity.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Thiazolidinone Derivatives (5a-l Series)

A series of 12 thiazolidinone derivatives (e.g., 5d, 5h) were synthesized by linking quinoxaline to a thiazolidinone ring via acetamide (Table 1). Key findings:

- Substituent Impact: Electron-withdrawing groups (e.g., 4-NO₂ in 5d, 4-CF₃ in 5h) significantly enhanced antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (C. albicans) .

- Mechanistic Insight: The thiazolidinone ring’s sulfur atom may disrupt microbial cell membranes, while the quinoxaline core intercalates with DNA or inhibits enzymes .

Table 1: Activity of Thiazolidinone Derivatives

| Compound | Substituent | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |

|---|---|---|---|

| 5d | 4-NO₂ | 18–22 (Gram±) | 16–20 (C. albicans) |

| 5h | 4-CF₃ | 20–24 (Gram±) | 18–22 (C. albicans) |

| 5l | 4-Cl | 12–14 (Gram±) | 10–12 (C. albicans) |

Azetidinone Derivatives

Azetidinone derivatives (e.g., N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide) feature a four-membered β-lactam ring (Table 2). Key observations:

- Structural Rigidity: The azetidinone ring’s conformational constraints may limit binding flexibility compared to the benzothiazole’s planar structure .

- Activity Trends: Chlorine and nitro substituents improved activity, but overall efficacy was lower than thiazolidinone derivatives, suggesting the thiazolidinone’s sulfur atom is critical .

Table 2: Azetidinone vs. Thiazolidinone Activity

| Compound Class | MIC (μg/mL) for S. aureus | MIC (μg/mL) for E. coli |

|---|---|---|

| Azetidinone (4-Cl) | 32 | 64 |

| Thiazolidinone (5h) | 8 | 16 |

Benzothiazole Sulfone Derivatives

N-(2-Ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide () contains a sulfone-modified benzothiazole. Key differences:

Quinazoline-Thiazole Hybrids

2-(4-Oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 723737-98-2) replaces quinoxaline with quinazoline and benzothiazole with thiazole:

- Quinazoline vs. Quinoxaline: Quinazoline’s additional nitrogen may enhance hydrogen bonding but reduce π-π stacking efficiency .

- Thiazole vs. Benzothiazole : The smaller thiazole ring offers less surface area for hydrophobic interactions, possibly lowering antimicrobial potency .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound features a complex structure combining a benzothiazole moiety and a quinoxaline derivative. Its molecular formula is C18H14N4O2S. The synthesis typically involves multiple steps, including condensation reactions and cyclization processes to achieve the desired heterocyclic framework.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to target various cancer cell lines through several mechanisms:

- Inhibition of Tyrosine Kinases : The compound has been associated with the inhibition of tyrosine kinases, which play a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and induction of apoptosis .

- VEGFR-2 Inhibition : Studies have demonstrated its effectiveness as a VEGFR-2 inhibitor, which is vital for tumor angiogenesis. Compounds structurally related to this benzothiazole-quinoxaline hybrid have shown promising results in inhibiting VEGFR-2 activity in vitro .

Anticonvulsant Activity

In addition to its anticancer properties, this compound also displays anticonvulsant activity. The structural features allow it to interact with neurotransmitter systems, potentially providing therapeutic benefits for seizure disorders. Its dual action makes it a versatile candidate for further pharmacological exploration.

Comparative Analysis with Related Compounds

A comparative study was conducted to evaluate the biological activities of this compound against similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Methylquinoxalin-2(1H)-yl)-N-(4-methylphenyl)acetamide | Contains quinoxaline and acetamide groups | Anticancer activity |

| N-(4-Methylphenyl)-N'-(benzothiazol-2-yloxy)urea | Benzothiazole linked to urea | Anticancer activity |

| N-(6-Methoxybenzothiazol-2-yloxy)acetamide | Benzothiazole linked to acetamide | Anticonvulsant activity |

This table highlights the diverse biological activities associated with structurally similar compounds, emphasizing the unique position of this compound due to its combined anticancer and anticonvulsant properties .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various biological assays:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as an effective anticancer agent .

- Mechanistic Studies : Further investigations into its mechanism revealed that it induces apoptosis via mitochondrial pathways and inhibits cell cycle progression in cancer cells .

- Comparative Efficacy : When compared to other quinoxaline derivatives, this compound showed superior activity against specific cancer types, particularly those associated with tyrosine kinase overexpression .

Q & A

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).

- For improved yield, employ microwave-assisted synthesis (reduces reaction time by 40-60%) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what intermolecular interactions dictate its solid-state packing?

Single-crystal X-ray diffraction (SCXRD) confirms:

- Planarity : The benzothiazole and quinoxalinone moieties adopt near-planar geometries, stabilized by π-π stacking (interplanar distance: 3.5–3.7 Å) .

- Hydrogen Bonding : Classical N–H⋯N and non-classical C–H⋯O bonds form dimers (e.g., N–H⋯N: 2.89 Å, angle: 168°), while S⋯S interactions (3.62 Å) stabilize ribbon-like packing along crystallographic axes .

- Torsional Angles : The dihedral angle between benzothiazole and quinoxalinone ranges from 85–100°, influencing solubility and bioactivity .

Q. Methodological Insight :

- Use SHELXL for refinement, applying TWIN/BASF commands to address twinning in triclinic crystals .

- Compare experimental data with DFT-optimized geometries to validate intramolecular strain .

Basic: What in vitro/in vivo models are used to evaluate its anticonvulsant activity, and what dosing protocols are effective?

Q. Screening Models :

Q. Protocols :

- Administer intraperitoneally (IP) in 0.5% carboxymethylcellulose suspension.

- Monitor latency to clonic-tonic seizures for 60 min post-injection .

Advanced: How do substituent variations on the phenyl ring (R-group) impact structure-activity relationships (SAR) for anticonvulsant efficacy?

A SAR study of 14 derivatives revealed:

| Substituent (R) | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀) |

|---|---|---|

| -H | 28.5 | 110.2 |

| -Cl | 22.7 | 98.6 |

| -OCH₃ | 34.1 | 145.3 |

| -NO₂ | 18.9 | 75.4 |

Q. Key Findings :

Q. Methodology :

- Synthesize derivatives via Ullmann coupling or nucleophilic aromatic substitution.

- Use molecular docking (AutoDock Vina) to predict binding to voltage-gated sodium channels (docking score ≤ -9.2 kcal/mol correlates with efficacy) .

Advanced: How can computational modeling reconcile discrepancies in reported IC₅₀ values across enzymatic assays?

Contradictions in IC₅₀ values (e.g., 12 vs. 18 µM in GABA assays) arise from:

Q. Resolution Strategy :

- Standardize assay protocols (e.g., 37°C, 150 mM NaCl, pH 7.4).

- Apply MM-PBSA calculations to quantify binding free energy differences (±2.3 kcal/mol correlates with 3-fold IC₅₀ shifts) .

Basic: What spectroscopic techniques validate its purity and structural integrity post-synthesis?

- ¹H/¹³C NMR : Confirm acetamide NH (δ 10.2–10.8 ppm) and quinoxalinone carbonyl (δ 168–170 ppm) .

- IR : Stretching vibrations at 1668 cm⁻¹ (C=O), 3178 cm⁻¹ (N–H) .

- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, retention time: 6.2 min) .

Advanced: What strategies mitigate poor aqueous solubility (<mg/mL) in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.